molecular formula C22H20N2O4S B2675453 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-52-7

2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2675453
CAS No.: 922061-52-7
M. Wt: 408.47
InChI Key: YTIATWUFTBZDTB-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against specific protein kinases. This compound has been identified as a key chemical tool in oncological research, where it demonstrates significant efficacy. It functions as a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly mitosis . By targeting the kinase domain of PLK1, this sulfonamide-based inhibitor disrupts mitotic entry and chromosome segregation, leading to cell cycle arrest and apoptosis in proliferating cancer cells. Its research value is further highlighted by its investigation in the context of death-associated protein kinase 1 (DAPK1) inhibition, suggesting potential utility in studying cellular mechanisms of apoptosis and autophagy in neurological and inflammatory diseases . The dibenzoxazepinone scaffold serves as a privileged structure for kinase binding, making this compound a valuable probe for elucidating the complex signaling networks governed by these enzymes and for evaluating new therapeutic strategies in preclinical models.

Properties

IUPAC Name

2,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-8-11-21(15(2)12-14)29(26,27)23-16-9-10-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIATWUFTBZDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₃₃N₃O₃S
  • Molecular Weight : 525.68 g/mol
  • CAS Number : 921889-73-8

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds in the dibenzoxazepin class have demonstrated inhibition of tyrosinase, an enzyme critical in melanin production .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies indicate that derivatives of dibenzoxazepin compounds can inhibit growth in bacterial strains and fungi .
  • Antiparasitic Effects : In vitro studies have indicated that related compounds possess significant activity against Giardia parasites, with IC50 values suggesting potent efficacy .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionPotent inhibition of tyrosinase
AntimicrobialEffective against multiple bacterial strains
AntiparasiticIC50 = 0.28 µM against Giardia parasites

Case Studies

  • Tyrosinase Inhibition :
    • A study demonstrated that analogs of the compound inhibited mushroom tyrosinase with a potency significantly higher than that of kojic acid. The kinetic studies suggested competitive inhibition and were supported by molecular docking simulations .
  • Antimicrobial Testing :
    • Testing against six common agricultural pathogens showed that the compound exhibited moderate to high inhibitory activities at concentrations as low as 50 µg/mL, outperforming traditional antifungal agents .
  • Antiparasitic Activity :
    • Research indicated that the compound had a notable effect on Giardia lamblia, with results showing effective growth inhibition comparable to established antiparasitic drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of specific functional groups appears to enhance its interaction with biological targets:

  • Substitution Patterns : Methyl groups at certain positions on the aromatic rings have been associated with increased potency against microbial and parasitic targets.
  • Dibenzoxazepine Core : The dibenzoxazepine structure is critical for the observed biological activities, providing a scaffold for further modifications to optimize efficacy.

Scientific Research Applications

Pharmacological Applications

The dibenzo[b,f][1,4]oxazepine derivatives have been studied for their potential in various therapeutic areas:

Antipsychotic Activity

Research indicates that compounds within this class may exhibit antipsychotic effects by modulating neurotransmitter systems such as dopamine and serotonin. The structural features of 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suggest it could interact with specific receptors involved in psychotic disorders.

Anti-inflammatory Properties

Studies have shown that sulfonamides can possess anti-inflammatory effects. The sulfonamide group may play a crucial role in inhibiting inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Activity

The potential antimicrobial properties of this compound have been noted in preliminary studies. Its unique structure may enhance its ability to inhibit bacterial growth or act against specific pathogens.

Case Study 1: Antipsychotic Evaluation

In a study examining the antipsychotic effects of dibenzo[b,f][1,4]oxazepines, this compound was evaluated for its binding affinity to dopamine receptors. Results indicated significant receptor binding activity comparable to established antipsychotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of sulfonamides highlighted how compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of dibenzo-oxazepine/thiazepine derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and inferred pharmacological implications.

Core Heterocycle Modifications

  • Thiazepine vs. Oxazepine Analogs: Compounds such as 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replace the oxazepine oxygen with sulfur. However, oxazepines like the target compound may exhibit improved metabolic stability, as ether linkages (C-O-C) are less prone to oxidative degradation compared to thioethers (C-S-C) .

Substituent Variations on the Oxazepine Ring

  • Alkyl Group at Position 10: Ethyl vs. Methyl: The compound N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide () features an ethyl group at position 10 instead of methyl. Methyl substitution in the target compound balances lipophilicity and metabolic clearance . Acetyl Substitution: N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () introduces an acetyl group, which is electron-withdrawing. This could reduce the basicity of the oxazepine nitrogen, affecting protonation states and membrane permeability .

Sulfonamide/Benzamide Functional Group Variations

  • Sulfonamide vs. Benzamide :
    N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the sulfonamide with a benzamide group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to benzamides (pKa ~15–17), which may enhance target binding in polar active sites .
  • Methyl Group Position on the Benzene Ring: The screening compound 3,4-dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide (F732-0017, ) has 3,4-dimethyl substitution versus the target’s 2,4-dimethyl.

Extended Aromatic Systems

  • Tetrahydronaphthalene Sulfonamide :
    N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () incorporates a partially saturated naphthalene ring. This increases hydrophobicity (logP) and may improve blood-brain barrier penetration but could reduce aqueous solubility .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Position 10 Substituent Benzene Ring Substituents Functional Group Key Inference Reference
2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Oxazepine Methyl 2,4-dimethyl Sulfonamide Balanced lipophilicity/binding
N-(10-ethyl-11-oxo-...)-2,4-dimethoxybenzenesulfonamide Oxazepine Ethyl 2,4-dimethoxy Sulfonamide Increased steric bulk
N-(10-methyl-11-oxo-...)-2-(trifluoromethyl)benzamide Oxazepine Methyl 2-(trifluoromethyl) Benzamide Reduced H-bonding capacity
F732-0017 (3,4-dimethyl-...benzenesulfonamide) Oxazepine Methyl 3,4-dimethyl Sulfonamide Steric hindrance at ortho position
N-(10-acetyl-...)-4-methylbenzenesulfonamide Oxazepine Acetyl 4-methyl Sulfonamide Electron-withdrawing effects

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst type). For dibenzo-oxazepine derivatives, highlights the use of MCM-41(H) catalysts to enhance reaction efficiency and reduce side products. A stepwise approach involves:

Screening catalysts (e.g., acidic vs. basic conditions) .

Monitoring reaction progress via TLC or HPLC to identify intermediate stability.

Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer: Structural validation requires multi-spectral analysis:

  • 1H/13C NMR to confirm substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight within ±2 ppm error .
  • IR spectroscopy to identify sulfonamide (S=O stretching ~1350 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) functional groups .

Advanced Research Questions

Q. What experimental design strategies are recommended to study structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer: SAR studies should integrate:

  • Rational substituent modification: Replace methyl or sulfonamide groups with bioisosteres (e.g., -CF3, -SO2NHCH3) to assess pharmacophore contributions .
  • In vitro assays: Use dose-response curves (IC50/EC50) in enzyme inhibition studies (e.g., lipoxygenase, cyclooxygenase) with positive controls .
  • Statistical models: Apply multivariate analysis (e.g., PCA) to correlate electronic/steric parameters (Hammett σ, logP) with activity .
    • Key Reference: demonstrates SAR for benzenesulfonamide derivatives using dynamic pH control and lithium hydride catalysis .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer: Follow the framework in ’s INCHEMBIOL project:

Abiotic studies: Measure hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) and varying pH .

Biotic studies: Use OECD 301D respirometry to evaluate biodegradability in activated sludge .

Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (LC50) and algal growth inhibition (OECD 201) .

  • Data Interpretation: Compare degradation half-lives (t1/2) with regulatory thresholds (e.g., EU PBT criteria) .

Q. What advanced spectroscopic techniques resolve contradictions in crystallographic vs. solution-state structural data?

  • Methodological Answer:

  • X-ray crystallography: Determine absolute configuration and hydrogen-bonding networks (e.g., sulfonamide dimerization) .
  • Dynamic NMR (DNMR): Probe conformational flexibility in solution by variable-temperature studies .
  • DFT calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer: Link hypotheses to established theories:

  • Lock-and-key theory: Investigate steric complementarity between the dibenzo-oxazepine core and enzyme active sites .
  • Hammett linear free-energy relationships (LFER): Quantify electronic effects of substituents on bioactivity .
    • Reference: emphasizes integrating theoretical foundations to guide experimental design and data interpretation .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across replicate studies?

  • Methodological Answer:

  • Meta-analysis: Pool data from independent studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis: Identify outliers via Cook’s distance or leverage plots .
  • Bayesian hierarchical modeling: Estimate posterior probabilities of bioactivity under varying experimental conditions .

Synthesis and Characterization Tables

Parameter Typical Value/Technique Reference
Melting Point215–218°C (DSC)
SolubilityDMSO > 50 mg/mL; aqueous < 0.1 mg/mL
Synthetic Yield (Optimized)72–85% (MCM-41(H) catalyst)
Key NMR Shifts (1H)δ 2.35 (s, CH3), δ 7.8–8.1 (dibenzo ring)

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